molecular formula C22H22FN3O3S B2530390 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034459-60-2

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2530390
CAS RN: 2034459-60-2
M. Wt: 427.49
InChI Key: XEIJDPKUGAKXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.

Scientific Research Applications

Luminescent Properties and Electron Transfer

This compound is part of a broader class of chemicals that have been studied for their luminescent properties and potential for photo-induced electron transfer. For example, naphthalimides with piperazine substituents, which share structural similarities, demonstrate fluorescence quantum yields and charge separation energies indicative of their potential in photophysical applications. Such properties make them suitable for investigation in optical materials and sensors, showcasing how modifications to the piperazine core can influence luminescent behavior (Gan et al., 2003).

Antitubercular Activity

The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as a promising inhibitor of Mycobacterium tuberculosis growth. A study exploring this class for tuberculosis drug discovery found that certain structural components significantly impact biological activity, offering insights into the design of new antitubercular agents. These findings highlight the potential of quinazoline derivatives in developing treatments for tuberculosis (Odingo et al., 2014).

Fluorescent Probing and Sensing

Derivatives of naphthalimides, which are structurally related to the compound of interest, have been utilized as fluorescent probes for bioimaging and sensing applications. For instance, a study synthesized long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity binding to 5-HT1A receptors. These compounds' fluorescence properties make them valuable tools for visualizing receptor sites, indicating the potential utility of related quinazoline derivatives in fluorescent labeling and cellular imaging (Lacivita et al., 2009).

Anticancer Research

The derivatives of quinolinedione, such as PT-262, derived from similar structural frameworks, have shown significant anticancer activities. Studies demonstrate that these compounds induce cell death in lung carcinoma cells through mechanisms independent of the p53 pathway, inhibiting ERK and CDC2 phosphorylation. This suggests that quinazoline derivatives could serve as a basis for developing new anticancer drugs with specific molecular targets (Hsu et al., 2008).

properties

IUPAC Name

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-16-6-7-19-18(12-16)21(28)26(22(29)24-19)17-8-10-25(11-9-17)20(27)14-30-13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIJDPKUGAKXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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